molecular formula C21H24ClN3O6S B2981870 N-{2-(4-butanoylpiperazinyl)-1-[(4-chlorophenyl)sulfonyl]-2-oxoethyl}-2-furylc arboxamide CAS No. 1025033-45-7

N-{2-(4-butanoylpiperazinyl)-1-[(4-chlorophenyl)sulfonyl]-2-oxoethyl}-2-furylc arboxamide

Cat. No. B2981870
CAS RN: 1025033-45-7
M. Wt: 481.95
InChI Key: UURWXUMZAZCPBJ-UHFFFAOYSA-N
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Description

N-{2-(4-butanoylpiperazinyl)-1-[(4-chlorophenyl)sulfonyl]-2-oxoethyl}-2-furylc arboxamide is a useful research compound. Its molecular formula is C21H24ClN3O6S and its molecular weight is 481.95. The purity is usually 95%.
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Scientific Research Applications

N-Sulfonylcarboxamides as Oxidizing Directing Groups

N-Sulfonylcarboxamides demonstrate a unique role as both a directing group for C–H activation and an internal oxidant in Ruthenium-catalyzed annulation reactions with alkynes, leading to the synthesis of isoquinolones. This reaction mechanism is highlighted by the efficiency of N-(2,6-difluorophenyl)sulfonamide derivatives, which generate an unstable sulfinate byproduct decomposing into 1,3-difluorobenzene under reaction conditions. This synthesis approach offers an alternative to traceless annulations involving hydroxamic acid and sulfoximine derivatives, broadening the scope of N-sulfonylcarboxamide applications in organic synthesis and potentially in the development of pharmacologically relevant compounds (Petrova, Rasina, & Jirgensons, 2017).

Sulfonamide Linkers in Receptor Binding

Sulfonamide linkers play a crucial role in the pharmacological evaluation of compounds, as seen in the development of potent and selective 5-HT(1B/1D) antagonists. Analogues of N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl] 2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-carboxamide demonstrated high affinity at rat 5-HT(1B) and calf 5-HT(1D) receptors. These compounds also showed pronounced effects in inhibiting K+-induced 5-HT release, suggesting their potential in treating neurological disorders. The inclusion of sulfonamide linkers in these compounds underscores their significance in enhancing receptor binding affinity and selectivity, providing valuable insights for future drug design (Liao et al., 2000).

properties

IUPAC Name

N-[2-(4-butanoylpiperazin-1-yl)-1-(4-chlorophenyl)sulfonyl-2-oxoethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O6S/c1-2-4-18(26)24-10-12-25(13-11-24)21(28)20(23-19(27)17-5-3-14-31-17)32(29,30)16-8-6-15(22)7-9-16/h3,5-9,14,20H,2,4,10-13H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UURWXUMZAZCPBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCN(CC1)C(=O)C(NC(=O)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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